molecular formula C21H18N6O B3921793 2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide

2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide

Cat. No. B3921793
M. Wt: 370.4 g/mol
InChI Key: XHHBPBLSWFFHLQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

Fused Pyridine Derivatives are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs with DNA bases such as adenine and guanine is a key factor to explain their effectiveness . It is also found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools such as ChemSpider and NIST Chemistry WebBook . These tools provide information about the structure, properties, spectra, suppliers, and more.


Chemical Reactions Analysis

Tris (2-phenylpyridine)iridium, abbreviated [Ir (ppy) 3] is the organoiridium complex with the formula Ir (C 6 H 4 -C 5 H 4 N) 3 . The complex is prepared by cyclometalation reactions of 2-phenylpyridine and iridium trichloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various tools such as ChemSpider and Sigma-Aldrich . These tools provide information about the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more.

Mechanism of Action

Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This polytopic molecule has been structurally characterized only in the form of its piperazin-1-ium salt .

Safety and Hazards

The safety and hazards of this compound can be analyzed using various tools such as Sigma-Aldrich and ChemSpider . These tools provide information about the hazard statements, precautionary statements, hazard classifications, target organs, storage class code, and more.

Future Directions

The future directions of this compound can be analyzed using various tools such as MDPI and ChemSpider . These tools provide information about the potential applications and future research directions of this compound.

properties

IUPAC Name

2-[3-[3-(2-methylpyridin-4-yl)phenyl]pyrazol-1-yl]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O/c1-15-11-17(5-7-23-15)16-3-2-4-18(12-16)19-6-10-27(26-19)14-21(28)25-20-13-22-8-9-24-20/h2-13H,14H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHBPBLSWFFHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC(=O)NC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide
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2-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-2-pyrazinylacetamide

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